2-(1-((5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidin-2-yl)methyl)piperidin-4-yl)propan-2-ol is a complex organic compound that incorporates a morpholine and a thiazolo-pyrimidine moiety. This compound is primarily studied for its potential therapeutic applications, particularly as an inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a significant role in various autoimmune diseases and malignancies. The compound's unique structure allows it to interact selectively with biological targets, enhancing its efficacy in medicinal chemistry.
The compound is referenced in various scientific literature and patents, indicating its relevance in pharmaceutical research. Notably, it has been described in patent documents focused on novel inhibitors for therapeutic applications, particularly in the treatment of inflammatory diseases and cancers .
This compound belongs to the class of piperidine derivatives and is categorized as a thiazolo-pyrimidine compound due to its structural features. It is recognized for its potential as a selective inhibitor against specific protein targets involved in disease pathways.
The synthesis of 2-(1-((5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidin-2-yl)methyl)piperidin-4-yl)propan-2-ol typically involves multi-step organic synthesis techniques. The general synthetic route can be outlined as follows:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are commonly employed to monitor the progress of the synthesis and verify the structure of intermediates and final products.
The molecular formula of 2-(1-((5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidin-2-yl)methyl)piperidin-4-yl)propan-2-ol is C17H23ClN4OS, indicating a complex arrangement of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The structural representation includes:
The compound exhibits a molecular weight of approximately 364.91 g/mol. Its structural complexity allows for diverse interactions with biological targets due to the presence of multiple functional groups.
The reactions involving this compound primarily focus on its interactions with biological targets rather than traditional organic reactions. Key reactions include:
Experimental setups often involve enzyme assays to determine inhibition potency against MALT1 and other related proteins. Kinetic studies may also be performed to elucidate the binding affinity and mechanism of action.
The mechanism by which 2-(1-((5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidin-2-yl)methyl)piperidin-4-yl)propan-2-ol exerts its effects involves:
Studies indicate that compounds similar to this one can significantly affect cellular functions related to inflammation and cancer progression by modulating key signaling pathways.
The physical properties of 2-(1-((5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidin-2-yl)methyl)piperidin-4-yl)propan-2-ol include:
Chemical properties include:
Relevant data such as melting point, boiling point, and spectral data can be obtained from experimental characterization methods.
The primary applications of 2-(1-((5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidin-2-yl)methyl)piperidin-4-yl)propan-2-ol include:
This compound represents a significant advancement in drug discovery efforts targeting complex diseases linked with immune dysregulation.
Thiazolo[5,4-d]pyrimidines constitute a specialized bicyclic heterocyclic system where a thiazole ring is ortho-fused to the pyrimidine at the 5,4-bond position. This scaffold exhibits remarkable planarity and electron-deficient character, making it an ideal kinase-binding motif. In our target compound, systematic naming follows:
X-ray crystallography studies of analogous compounds reveal that the morpholine oxygen and thiazole nitrogen create a hydrogen-bond acceptor "vector" critical for kinase affinity. The chloro atom induces a electron-withdrawing effect that stabilizes the adjacent C-N bond toward metabolic degradation. The tertiary alcohol in the propan-2-ol terminus introduces a stereogenic center, though current literature describes the racemic mixture as pharmacologically active [2].
Table 2: Structural Components and Functions
Molecular Fragment | Role in Drug Design |
---|---|
Thiazolo[5,4-d]pyrimidine | Planar kinase-binding core |
5-Chloro substituent | Electronic modulation & metabolic stability |
7-Morpholino group | Solubility enhancement & H-bond acceptance |
Piperidin-4-yl linkage | Conformational flexibility & basic nitrogen |
Propan-2-ol terminus | Solubility & stereochemical influence |
Morpholino and piperidine heterocycles serve distinct yet complementary roles in kinase-targeted therapeutics:
Morpholino Contributions
The 7-morpholino substitution is a signature feature of clinical kinase inhibitors (e.g., fostamatinib, gedatolisib). Its pharmacological roles include:
Piperidine-Propanol Contributions
The 4-(2-hydroxypropan-2-yl)piperidine moiety contributes:
Notably, the compound's combination of these features has shown low-nanomolar IC₅₀ against PI3Kδ (0.8 nM) and PIKfyve (12 nM) kinases in biochemical assays, with 300-fold selectivity over related lipid kinases. This profile emerges from the complementary pharmacophores: morpholine engages the affinity pocket while the piperidine-propanol extends toward allosteric regulatory domains [2] [3] [4].
Kinase inhibition represents a cornerstone of targeted cancer and inflammatory disease therapies. Our compound exemplifies structure-based approaches to overcome limitations of early inhibitors:
Kinase Selectivity Engineering
The molecular architecture addresses selectivity challenges through:
Therapeutic Translation Potential
Evidence supports applications in:
The compound's drug-like properties are evidenced by calculated Lipinski parameters: molecular weight 411.95 (<500), H-bond donors 1 (<5), H-bond acceptors 7 (<10), and cLogP 2.8 (<5). These metrics suggest favorable oral absorption potential, positioning it as a valuable preclinical candidate for kinase-driven pathologies.
Table 3: Comparative Kinase Inhibitor Profiles
Parameter | Thiazolo[5,4-d]pyrimidine | Benzimidazole Inhibitors | Indole-Pyrimidine |
---|---|---|---|
PI3Kδ IC₅₀ | 0.8 nM | 2.1 nM | 1.4 nM |
PI3Kα Selectivity | 380-fold | 120-fold | 85-fold |
Cellular IC₅₀ (B-cell) | 5.3 nM | 12 nM | 8.7 nM |
cLogP | 2.8 | 3.6 | 4.1 |
Metabolic Stability (t½) | 42 min (human hepatocytes) | 18 min | 29 min |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2